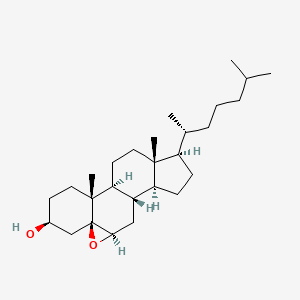

Cholesterol beta-epoxide

Description

Properties

IUPAC Name |

2,16-dimethyl-15-(6-methylheptan-2-yl)-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYIJAGAEJZDBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4025-59-6 | |

| Record name | NSC148940 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148940 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

cholesterol beta-epoxide metabolic pathways in human liver

Technical Guide: Cholesterol 5,6 -Epoxide Metabolic Pathways in Human Liver

Executive Summary

Cholesterol 5,6

This guide delineates the metabolic fate of 5,6

Molecular Genesis and Isomeric Distinctness

In the lipid-rich environment of the liver, cholesterol is susceptible to attack by Reactive Oxygen Species (ROS). The 5,6-double bond is a primary target, yielding two diastereomers:

-

5,6

-epoxide: Often the major product of free radical oxidation. -

5,6

-epoxide: The focus of this guide. While formed in lower abundance during auto-oxidation, it is the specific substrate for distinct metabolic handling.

Key Characteristic: The epoxide ring is stable at physiological pH but highly reactive toward nucleophiles. In the absence of enzymatic hydrolysis, 5,6

The Metabolic Core: Hydrolysis via the ChEH Complex

The primary detoxification pathway for 5,6

The Enzyme Identity Crisis

For decades, this activity was loosely attributed to the generic microsomal epoxide hydrolase (EPHX1). However, advanced proteomic and kinetic studies have established that the specific Cholesterol Epoxide Hydrolase (ChEH) activity in the liver is catalyzed by a hetero-oligomeric complex residing in the endoplasmic reticulum (ER).

The ChEH Complex Components:

-

Catalytic Subunit: Emopamil Binding Protein (EBP ), also known as sterol

- -

Regulatory Subunit: 7-dehydrocholesterol reductase (DHCR7 ).

This complex creates a specialized catalytic pocket distinct from the xenobiotic-processing EPHX1.

Mechanism of Hydrolysis

The hydrolysis of 5,6

-

Protonation: The epoxide oxygen is protonated (assisted by acidic residues in the ChEH active site).

-

Nucleophilic Attack: Water attacks C5 or C6. For 5,6

-EC, the product is consistently cholestane-3 -

Inhibition: The product (CT) acts as a competitive inhibitor of the enzyme (

Downstream Fate: Oncosterone

While CT can be excreted, a significant portion is further metabolized by 11

Pathway Visualization

The following diagram illustrates the metabolic flow from Cholesterol to Oncosterone, highlighting the ChEH complex.

Figure 1: The hepatic metabolic pathway of Cholesterol 5,6

Quantitative Benchmarks: Enzyme Kinetics

Understanding the kinetics of ChEH is vital for drug development, especially given that drugs like Tamoxifen bind to the EBP subunit (Anti-Estrogen Binding Site - AEBS) and inhibit this pathway.

| Parameter | Substrate | Value | Source |

| Cholesterol 5,6 | 4.42 | Rat Liver Microsomes (Human homology high) [2] | |

| Cholesterol 5,6 | 3.69 | Rat Liver Microsomes [2] | |

| Mixed Epoxides | ~0.62 nmol/mg protein/min | Reconstituted System [1] | |

| Cholestane-3 | 6.8 | Product Inhibition [2] | |

| Tamoxifen | ~34 nM | Potent ChEH Inhibitor [1] |

Insight: The low

Technical Workflow: Isolation and Quantification

Quantifying 5,6

Pre-Analytical Controls (Crucial)

-

Antioxidants: All buffers must contain BHT (Butylated hydroxytoluene) (50

M) and TPPP (Triphenylphosphine) to reduce potential hydroperoxides that could decompose into epoxides. -

Temperature: All steps at 4°C.

-

Argon Purge: Solvents should be degassed with Argon.

Extraction Protocol (Hepatic Microsomes)

-

Homogenization: Homogenize liver tissue (50 mg) in ice-cold PBS containing BHT.

-

Internal Standards: Spike with

-Cholesterol and -

Lipid Extraction: Perform Folch extraction (

, 2:1 v/v). -

Phase Separation: Centrifuge (1000 x g, 5 min). Collect lower organic phase.

-

Drying: Evaporate under a stream of Nitrogen (avoid heat > 35°C).

LC-MS/MS Quantification

Due to the neutral nature of these sterols, ionization efficiency in ESI is low. Atmospheric Pressure Chemical Ionization (APCI) or Derivatization (e.g., Picolinyl esters) is recommended.

-

Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).

-

Mobile Phase:

-

A: Methanol/Water (80:20) + 5mM Ammonium Formate.

-

B: 2-Propanol/Methanol (80:20) + 5mM Ammonium Formate.

-

-

Transitions (MRM):

-

5,6

-EC: m/z 403.3 -

CT (Triol): m/z 421.3

403.3.

-

Experimental Workflow Diagram

Figure 2: Validated workflow for the extraction and quantification of hepatic oxysterols.

References

- Grokipedia. (n.d.). Cholesterol-5,6-oxide hydrolase: Enzyme activity and complex identification.

- PubMed. (1986). Catalytic properties and inhibition of hepatic cholesterol-epoxide hydrolase.

- ResearchGate. (2025). Cholesterol-5,6-epoxides: Chemistry, biochemistry, metabolic fate and cancer.

-

Wikipedia. (n.d.). Cholesterol-5,6-oxide hydrolase.[1][2][3] Retrieved from

- ScienceOpen. (2018). Cholesterol metabolism pathways – are the intermediates more important than the products?

-

ResearchGate. (2025). Fast LC-MS/MS analysis of free oxysterols derived from reactive oxygen species in human plasma and carotid plaque.[5] Retrieved from

The Cholesterol Epoxide Metabolic Switch: A Technical Guide to Breast Cancer Progression

This guide details the mechanistic role of cholesterol 5,6-epoxides (5,6-EC) in breast cancer progression, challenging older dogmas that labeled them merely as "carcinogens." Instead, we present them as central nodes in a metabolic switch where their hydrolysis—not their formation—drives malignancy.

Part 1: Executive Summary & Mechanistic Logic

The "Epoxide Paradox"

Historically, cholesterol epoxides were feared as alkylating agents capable of damaging DNA. However, in breast cancer (BC), the danger lies not in the epoxide itself, but in its metabolic depletion .

The enzyme Cholesterol Epoxide Hydrolase (ChEH) acts as the critical gatekeeper.

-

In Aggressive Tumors: ChEH is upregulated. It rapidly hydrolyzes 5,6-EC into Cholestane-3β,5α,6β-triol (CT) . CT is further metabolized into Oncosterone (OCDO) , a potent tumor promoter that drives metastasis via the Glucocorticoid Receptor (GR).

-

In Therapeutic Response (e.g., Tamoxifen): Tamoxifen binds to the Anti-Estrogen Binding Site (AEBS), which is physically part of the ChEH complex. This inhibits ChEH, causing 5,6-EC accumulation .

-

The Outcome: Accumulated 5,6-EC (specifically the

-isomer) is cytotoxic to cancer cells, triggering a specific death pathway known as Oxiapoptophagy (Oxidation + Apoptosis + Autophagy).

Core Thesis: Breast cancer progression is driven by the loss of 5,6-EC into the Triol/Oncosterone pathway. Therapeutic efficacy often relies on restoring 5,6-EC levels to toxic thresholds.

Part 2: The Signaling Architecture

The following diagram illustrates the "Metabolic Switch" that determines cell fate.

Caption: The ChEH enzyme dictates whether 5,6-EC becomes a tumor promoter (OCDO) or accumulates to induce cell death.

Part 3: Experimental Protocols (Self-Validating Systems)

Studying these metabolites requires rigorous control over artifactual oxidation. The 5,6-epoxide ring is labile; acidic conditions during extraction will artificially convert it to the triol, leading to false "pro-cancer" metabolic profiles.

Protocol A: Artifact-Free Oxysterol Extraction

Objective: Isolate 5,6-EC and CT from breast tumor tissue or cell lines without inducing artificial hydrolysis.

Reagents:

-

Extraction Solvent: Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (Butylated Hydroxytoluene) to prevent auto-oxidation.

-

Internal Standards: d7-Cholesterol (for cholesterol), d7-24-hydroxycholesterol (surrogate for oxysterols).

-

Wash Buffer: 0.9% NaCl (degassed).

Workflow:

-

Cell Lysis:

-

Lipid Extraction (Folch Method Modified):

-

Add 3 mL Extraction Solvent (with BHT). Vortex vigorously for 30s.

-

Critical Step: Do NOT use acid hydrolysis or saponification at this stage. Saponification destroys the epoxide ring.

-

Centrifuge at 1,000 x g for 10 min at 4°C.

-

-

Phase Separation:

-

Recover the lower organic phase (Chloroform).[4]

-

Re-extract the aqueous phase with 2 mL Chloroform. Combine organic phases.

-

-

Drying:

-

Evaporate solvent under a stream of Nitrogen (

) at room temperature. Do not heat above 30°C.

-

-

Solid Phase Extraction (SPE) Purification:

-

Condition: 2 mL Hexane.

-

Load: Dissolve sample in 1 mL Hexane/Chloroform (95:5).

-

Fraction 1 (Cholesterol/Esters): Elute with 4 mL Hexane/Isopropanol (99:1). Discard or save for cholesterol analysis.

-

Fraction 2 (Oxysterols - Epoxides/Triols): Elute with 4 mL Hexane/Isopropanol (70:30). Collect this fraction.

-

Reconstitution: Dry Fraction 2 under

and reconstitute in 100 µL Methanol for LC-MS.

Validation Checkpoint:

-

Control: Spike a "blank" sample with pure 5,6

-epoxide standard. -

Pass: If LC-MS shows >5% conversion to Triol in the blank spike, your solvents are contaminated with acid or the drying temperature is too high.

Protocol B: LC-APCI-MS/MS Quantification

Rationale: We use Atmospheric Pressure Chemical Ionization (APCI) because neutral oxysterols (like epoxides) ionize poorly with ESI without derivatization. APCI allows direct detection.

Instrument Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18), 2.1 x 100 mm, 1.9 µm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol (or Acetonitrile/Methanol 50:50).

-

Gradient: 70% B to 100% B over 10 mins.

MRM Transitions (Quantification Table):

| Analyte | Precursor Ion ( | Product Ion (Quant) | Product Ion (Qual) | Retention Time |

| 5,6 | 385.3 | 109.1 | 161.1 | ~5.2 min |

| 5,6 | 385.3 | 109.1 | 161.1 | ~5.4 min |

| Cholestane-3,5,6-triol (CT) | 403.3 | 385.3 | 109.1 | ~3.8 min |

| Oncosterone (OCDO) | 401.3 | 109.1 | 227.2 | ~4.1 min |

| Dendrogenin A (DDA) | 514.4 | 98.1 | 125.1 | ~2.5 min |

Note: 5,6-epoxides lose water in the source to form m/z 385.3. Chromatographic separation is essential to distinguish

Part 4: Data Interpretation & Therapeutic Implications

The Progression Signature

In aggressive Triple-Negative Breast Cancer (TNBC) or Tamoxifen-resistant lines, you will observe:

-

Low 5,6-Epoxide levels.

-

High Triol (CT) and Oncosterone (OCDO) levels.

-

Mechanism: High ChEH activity fuels the production of OCDO, which binds GR to upregulate metastasis-associated genes.

The Therapeutic Signature (Tamoxifen/DDA)

Upon effective treatment with Tamoxifen (or ChEH inhibitors like PBPE):

-

High 5,6

-Epoxide levels (Accumulation). -

Low Triol levels.

-

Mechanism: The accumulated 5,6

-EC inserts into membranes, altering fluidity and generating ROS, leading to autophagic cell death.

Dendrogenin A (DDA) - The Lost Suppressor

In normal breast tissue, 5,6

-

Cancer Status: DDA is undetectable in most breast tumors (DDSase expression is lost).

-

Strategy: Re-introduction of DDA or DDSase induces re-differentiation of cancer cells.

References

-

Silvente-Poirot, S., & Poirot, M. (2012). Cholesterol epoxide hydrolase and cancer. Current Opinion in Pharmacology, 12(6), 696-703.

-

de Medina, P., et al. (2013). Dendrogenin A arises from cholesterol and histamine metabolism and shows cell differentiation and anti-tumour properties.[3][6] Nature Communications, 4, 1840.

-

Voisin, M., et al. (2017). Identification of a tumor-promoter cholesterol metabolite in human breast cancers acting through the glucocorticoid receptor. Proceedings of the National Academy of Sciences, 114(44), E9346-E9355.

-

Segala, G., et al. (2013). 5,6-Epoxy-cholesterols contribute to the anticancer pharmacology of tamoxifen in breast cancer cells.[7] Biochemical Pharmacology, 86(1), 175-189.

-

Griffiths, W. J., & Wang, Y. (2020). Analysis of oxysterols in biological fluids and tissues. Biochimie, 178, 56-74.

Sources

- 1. lipidmaps.org [lipidmaps.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. danlab.bact.wisc.edu [danlab.bact.wisc.edu]

- 5. lipidmaps.org [lipidmaps.org]

- 6. Dendrogenin A: A Mammalian Metabolite of Cholesterol with Tumor Suppressor and Neurostimulating Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol, cholestane-3β,5α,6β-triol and 6-oxo-cholestan-3β,5α-diol recovery for quantification by GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

conversion of cholesterol beta-epoxide to cholestane-3beta,5alpha,6beta-triol

Technical Guide: Conversion of Cholesterol -Epoxide to Cholestane-3 ,5 ,6 -Triol

Executive Summary

This technical guide details the conversion of Cholesterol

This guide focuses on the enzymatic mechanism as the primary route for this specific stereochemical transformation, relevant to researchers in atherosclerosis, neurodegeneration (Niemann-Pick Type C), and cancer metabolism. It also provides a chemical synthesis protocol for generating the analytical standard and GC-MS methodologies for validation.

Part 1: Mechanistic Pathways & Stereochemistry

The Stereochemical Paradox

Chemical acid hydrolysis of cholesterol epoxides typically follows a trans-diaxial opening mechanism:

-

-Epoxide (5,6

-

-Epoxide (5,6

However, in mammalian systems, the microsomal enzyme ChEH (identified as the hetero-oligomeric complex of EBP and DHCR7) catalyzes the hydration of both isomers to the same 3

Pathway Visualization

The following diagram illustrates the oxidative formation of the epoxides and their convergent enzymatic hydrolysis.

Figure 1: Convergent enzymatic hydrolysis of cholesterol epoxides vs. divergent chemical hydrolysis.

Part 2: Experimental Protocols

Protocol A: Enzymatic Conversion (In Vitro Assay)

Objective: To convert 5,6

Reagents:

-

Substrate: Pure Cholesterol 5,6

-epoxide (Caution: Ensure no -

Enzyme Source: Rat liver microsomes (commercial or freshly prepared) or expressed ChEH.

-

Buffer: 50 mM Tris-HCl (pH 7.4).

-

Stop Solution: Ethyl acetate or Dichloromethane.

Workflow:

-

Preparation: Suspend microsomes (1 mg protein/mL) in Tris-HCl buffer.

-

Incubation: Add 5,6

-epoxide (dissolved in ethanol, final conc. <1%) to a final concentration of 10–50 -

Reaction: Incubate at 37°C for 30 minutes with gentle shaking.

-

Termination: Stop reaction by adding 2 volumes of ethyl acetate. Vortex vigorously for 1 minute.

-

Extraction: Centrifuge at 3,000 x g for 5 mins. Collect the organic phase (upper layer).

-

Drying: Evaporate solvent under a stream of nitrogen. Residue contains the triol.[1][2][3]

Protocol B: Chemical Synthesis of the Standard (Reference Material)

Objective: Since pure

-

Epoxidation: Dissolve Cholesterol (1.0 g) in CH

Cl -

Hydrolysis: Add 5% Perchloric acid (HClO

) in acetone/water (9:1) to the crude epoxide mixture. Stir at room temperature for 4 hours.-

Note: The

-epoxide hydrolyzes cleanly to the 3

-

-

Purification: Neutralize with NaHCO

, extract with EtOAc. Recrystallize from methanol/acetone to isolate pure Cholestane-3

Protocol C: Analytical Validation (GC-MS)

Objective: Confirm the identity of the conversion product.

| Parameter | Condition |

| Derivatization | Silylation (BSTFA + 1% TMCS), 60°C, 30 min. |

| Column | DB-5ms or equivalent (30m x 0.25mm x 0.25µm). |

| Carrier Gas | Helium, 1.0 mL/min constant flow. |

| Temp Program | 100°C (1 min) |

| Detection | EI Source (70 eV).[4] Monitor m/z 456 (M-TMSOH) |

Data Interpretation:

-

Cholesterol

-epoxide (TMS): Elutes earlier. Characteristic fragment: m/z 474 (M -

Cholestane-3

,5

Part 3: Comparative Data & Troubleshooting

Substrate vs. Product Properties

| Compound | Stereochemistry (C5, C6) | Stability | Biological Activity |

| 5 | High (Stable to weak base) | Weak Mutagen, Atherogenic | |

| 5 | Moderate | Mutagen, Atherogenic | |

| Triol (Product) | 5 | Stable | Cytotoxic , Pro-apoptotic |

Troubleshooting Guide

-

Issue: Incomplete Conversion.

-

Cause: ChEH inhibition by endogenous oxysterols (e.g., 7-ketocholesterol) or drug residues (e.g., Tamoxifen is a potent ChEH inhibitor).

-

Solution: Use washed microsomes or purified recombinant enzyme. Ensure absence of antiestrogen ligands.

-

-

Issue: Artifact Formation.

-

Cause: Acidic conditions during extraction can induce rearrangement of remaining epoxide.

-

Solution: Keep extraction pH neutral/alkaline. Use BHT (Butylated hydroxytoluene) to prevent autoxidation during processing.

-

References

-

Watabe, T., et al. (1979).[2] "Biotransformation of cholesterol to cholestane-3beta,5alpha,6beta-triol via cholesterol alpha-epoxide in bovine adrenal cortex." Journal of Biological Chemistry.

-

Sevanian, A., & McLeod, L. L. (1986).[3] "Catalytic properties and inhibition of hepatic cholesterol-epoxide hydrolase."[1][2][3][5] Journal of Biological Chemistry.

-

de Medina, P., et al. (2010).[3] "Identification and pharmacological characterization of cholesterol-5,6-epoxide hydrolase as a target for tamoxifen and AEBS ligands." Proceedings of the National Academy of Sciences. [3]

-

Fretland, A. J., & Omiecinski, C. J. (2000).[3] "Epoxide hydrolases: biochemistry and molecular biology."[3] Chemico-Biological Interactions.

Sources

- 1. Identification and pharmacological characterization of cholesterol-5,6-epoxide hydrolase as a target for tamoxifen and AEBS ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cholesterol-5,6-oxide hydrolase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Cholesterol alpha- and beta-epoxides as obligatory intermediates in the hepatic microsomal metabolism of cholesterol to cholestanetriol - PubMed [pubmed.ncbi.nlm.nih.gov]

toxicological profile of cholesterol 5beta,6beta-epoxide in vitro

An In-Depth Technical Guide to the In Vitro Toxicological Profile of Cholesterol 5β,6β-Epoxide

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of the in vitro toxicological profile of cholesterol 5β,6β-epoxide, an oxysterol of significant interest in biomedical research. Designed for researchers, scientists, and drug development professionals, this guide synthesizes current knowledge on its mechanisms of toxicity, metabolic fate, and the state-of-the-art methodologies for its assessment.

Introduction: The Significance of a Cholesterol Oxide

Cholesterol 5β,6β-epoxide (β-epoxide) is a prominent oxysterol formed from the oxidation of cholesterol at the 5,6-double bond.[1] This process can occur non-enzymatically through the action of reactive oxygen species (ROS) or via enzymatic pathways.[2][3] As a naturally occurring metabolite, its presence has been detected in various tissues and is linked to several pathologies, including atherosclerosis, cancer, and neurodegenerative diseases.[2][4] The epoxide functional group, a three-membered ring containing an oxygen atom, is inherently reactive and is the primary determinant of the molecule's biological activity and toxicological properties.[5]

This guide offers a detailed exploration of the in vitro effects of β-epoxide, moving beyond a simple recitation of facts to explain the causal relationships behind its toxicological endpoints and the experimental designs used to elucidate them.

Physicochemical Properties and Essential Handling Protocols

A foundational understanding of β-epoxide's properties is critical for reproducible in vitro experimentation.

-

Chemical Nature : A solid, crystalline powder that is soluble in organic solvents like chloroform but does not mix well with water.[5] This hydrophobicity necessitates the use of a vehicle, typically DMSO or ethanol, for its introduction into aqueous cell culture media.

-

Stability and Storage : The compound is considered stable under standard conditions.[5] For long-term viability, stock solutions should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[4]

-

Handling and Safety : The epoxide group is a potential alkylating agent, capable of reacting with cellular nucleophiles such as DNA and proteins.[5] Therefore, β-epoxide should be handled as a hazardous substance, using appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

Core In Vitro Toxicological Mechanisms

Cholesterol 5β,6β-epoxide exerts its toxic effects through a multi-pronged mechanism, primarily centered on cytotoxicity, oxidative stress, and genotoxicity.

Potent Cytotoxicity Across Multiple Cell Lineages

β-epoxide is a broad-spectrum cytotoxic agent, inducing cell death in diverse cell types including monocytes, smooth muscle cells, endothelial cells, and various cancer cell lines such as human myeloma (JJN3, U266), hepatocellular carcinoma (HepG2), and colorectal adenocarcinoma (Caco-2).[6] The primary modes of cell death induced are apoptosis and, at higher concentrations or longer exposure times, necrosis.[6]

The apoptotic cascade initiated by β-epoxide is characterized by classic molecular hallmarks, including the activation of caspases and subsequent DNA fragmentation. This programmed cell death pathway is a key mechanism of its anti-tumor activity observed in vitro.[6]

Table 1: Comparative Cytotoxicity (IC₅₀) of Cholesterol 5β,6β-Epoxide in Human Myeloma Cell Lines

| Cell Line | 48h Treatment IC₅₀ (µg/mL) | 72h Treatment IC₅₀ (µg/mL) |

| JJN3 | 21 | 12 |

| U266 | 14 | 7 |

| Data synthesized from a study on human myeloma cell lines, demonstrating dose- and time-dependent cytotoxicity.[6] |

Induction of Oxidative Stress

A central feature of β-epoxide toxicity is its pro-oxidative activity.[6] It significantly enhances the intracellular production of ROS, particularly superoxide anions (O²⁻).[6][7] This surge in ROS overwhelms the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and nucleic acids, which further contributes to the induction of apoptosis.

Genotoxicity: The Role of the Epoxide Moiety

The presence of the epoxide group raises concerns about potential genotoxicity and mutagenicity.[5] Epoxides are known alkylating agents, a class of compounds that can form covalent adducts with DNA, leading to mutations.[8] Cholesterol epoxide has been described as a direct-acting mutagen.[9] However, some safety data sheets indicate insufficient data to make a definitive assessment of its carcinogenic or mutagenic potential.[5]

Interestingly, the primary metabolite of β-epoxide, cholestane-3β,5α,6β-triol, is more cytotoxic but less mutagenic than the parent epoxide.[9] This suggests that the metabolic conversion of β-epoxide can act as a detoxification pathway with respect to mutagenicity, while simultaneously producing a more potent cytotoxicant.[9]

"Oxiapoptophagy": An Integrated Cell Death Pathway

Recent research has shown that β-epoxide and its α-isomer can induce a complex cell death process termed "oxiapoptophagy".[6][7] This mechanism represents a confluence of three interconnected events:

-

Oxidative Stress : A rapid increase in intracellular ROS.

-

Apoptosis : Activation of caspase-3-mediated programmed cell death.

-

Autophagy : Engagement of the cellular self-degradation pathway.

This integrated pathway highlights the sophisticated cellular response to β-epoxide exposure, where multiple stress and death signals are activated concurrently.

Caption: The "Oxiapoptophagy" pathway induced by Cholesterol 5β,6β-Epoxide.

In Vitro Metabolism: The Role of Epoxide Hydrolase

In vitro, cholesterol 5β,6β-epoxide is efficiently metabolized by a microsomal enzyme, cholesterol-5,6-epoxide hydrolase (ChEH).[2][10] This enzyme catalyzes the hydration of the epoxide ring to form cholestane-3β,5α,6β-triol.[10]

This metabolic conversion is a critical factor in interpreting in vitro toxicology data. The observed cellular effects may be due to the parent β-epoxide, its more cytotoxic triol metabolite, or a combination of both. Therefore, studies should ideally quantify both the parent compound and its major metabolite over the experimental time course.

Methodologies for In Vitro Toxicological Assessment

Rigorous and validated protocols are essential for accurately characterizing the toxicological profile of β-epoxide.

Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a standard workflow for assessing the cytotoxic effects of β-epoxide.

Sources

- 1. Cholesterol 5beta,6beta-epoxide (Cholesterol beta-epoxide) | Biochemical Assay Reagents | 4025-59-6 | Invivochem [invivochem.com]

- 2. The Cholesterol-5,6-Epoxide Hydrolase: A Metabolic Checkpoint in Several Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. 5,6-Epoxycholesterol Isomers Induce Oxiapoptophagy in Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cholesterol epoxide is a direct-acting mutagen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Formation and metabolism in vitro of 5,6-epoxides of cholesterol and beta-sitosterol - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for the Robust Extraction of Cholesterol β-Epoxide from Human Plasma

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

Cholesterol, an essential structural component of animal cell membranes, is susceptible to oxidation, leading to the formation of various oxygenated derivatives known as oxysterols.[1] Among these, cholesterol 5β,6β-epoxide (β-epoxide) is a significant product of cholesterol oxidation.[2] The presence and concentration of cholesterol epoxides in biological matrices like plasma are of growing interest as they are implicated as potential biomarkers for oxidative stress and may be involved in the pathophysiology of various diseases.[2][3]

Accurate quantification of cholesterol β-epoxide is predicated on a clean and efficient extraction from the complex plasma matrix, which is rich in proteins, salts, and a diverse array of lipids. The primary challenge is to isolate the target analyte with high recovery while minimizing matrix effects and preventing the artificial generation of oxidation products during sample handling.[3]

This application note provides a detailed, field-proven guide for the extraction of cholesterol β-epoxide from human plasma. We present two robust protocols: a foundational Liquid-Liquid Extraction (LLE) method suitable for general applications and an advanced Solid-Phase Extraction (SPE) method for samples requiring more rigorous cleanup. The causality behind critical steps is explained to empower researchers to adapt and troubleshoot the protocols effectively.

Principle of the Extraction

The successful isolation of cholesterol β-epoxide from plasma hinges on a multi-step process designed to systematically separate the lipid fraction from other plasma components and then purify the target analyte from the complex lipid milieu.

-

Lipoprotein Disruption & Protein Precipitation: Plasma lipids, including cholesterol and its epoxides, are transported within lipoprotein particles. The extraction begins by disrupting these structures and denaturing plasma proteins using organic solvents like methanol, which simultaneously facilitates the release of lipids.[4][5]

-

Lipid Solubilization & Phase Separation: A hydrophobic solvent, such as methyl tert-butyl ether (MTBE) or a chloroform/dichloromethane mixture, is used to solubilize the released lipids.[6][7][8] The subsequent addition of an aqueous solution induces a phase separation, partitioning the lipids into the organic layer while proteins and other water-soluble components remain in the aqueous phase.[7]

-

Selective Purification (SPE): For higher purity, the crude lipid extract can be further fractionated using Solid-Phase Extraction (SPE). This technique leverages differences in polarity to separate lipid classes. A silica-based stationary phase is typically used, allowing for the elution of different lipid classes with solvents of increasing polarity. Non-polar cholesteryl esters are washed away first, followed by the elution of cholesterol and its epoxides, leaving more polar lipids behind on the column.[4][9]

-

Prevention of Auto-oxidation: A critical aspect of the entire workflow is the prevention of artifactual oxidation. Cholesterol is prone to auto-oxidation, which can artificially inflate the levels of cholesterol β-epoxide. To mitigate this, an antioxidant such as butylated hydroxytoluene (BHT) should be added to the solvents, and samples should be processed promptly and kept at low temperatures whenever possible.[3]

-

Quantitative Accuracy: To account for analyte loss during the multi-step extraction process and to correct for matrix-induced ionization suppression or enhancement in subsequent mass spectrometry analysis, a stable isotope-labeled internal standard (e.g., d7-cholesterol β-epoxide) must be added to the plasma sample at the very beginning of the procedure.[10]

Materials and Reagents

Solvents and Chemicals

-

Methanol (CH₃OH), LC-MS Grade

-

Methyl tert-butyl ether (MTBE), HPLC or LC-MS Grade

-

Dichloromethane (CH₂Cl₂), HPLC Grade

-

Hexane, HPLC Grade

-

Isopropanol (IPA), HPLC Grade

-

Toluene, HPLC Grade

-

Water, LC-MS Grade or Milli-Q

-

Butylated hydroxytoluene (BHT)

-

Potassium hydroxide (KOH) for saponification (optional)

-

Cholesterol 5β,6β-epoxide analytical standard

-

Deuterated cholesterol epoxide (e.g., Cholesterol-(25,26,26,26,27,27,27-d7) 5,6β-epoxide) as internal standard (ISTD)

Consumables and Equipment

-

Human plasma (collected in EDTA or heparin tubes)

-

Glass centrifuge tubes with PTFE-lined screw caps (15 mL)

-

Pipettes and tips

-

Vortex mixer

-

Centrifuge

-

Sample concentrator (e.g., nitrogen evaporator with a water bath)

-

Solid-Phase Extraction (SPE) silica cartridges (e.g., 100 mg)

-

SPE vacuum manifold

-

Autosampler vials with inserts

Detailed Experimental Protocols

Critical Preliminary Step: Sample Handling Thaw frozen plasma samples on ice. Once thawed, immediately add the internal standard and an antioxidant solution (e.g., BHT in methanol) to prevent degradation and artifact formation.[3] It is crucial to avoid prolonged storage of thawed samples.

Protocol 1: High-Throughput Liquid-Liquid Extraction (LLE)

This method is based on the principle of bi-phasic solvent extraction and is suitable for rapid processing of multiple samples.[6][7]

-

Sample Preparation: To a 15 mL glass centrifuge tube, add 200 µL of human plasma.

-

Internal Standard Spiking: Add 10 µL of the internal standard solution (d7-cholesterol β-epoxide in methanol) to the plasma.

-

Protein Precipitation: Add 1.5 mL of methanol containing 50 µg/mL BHT. Vortex vigorously for 30 seconds to ensure complete protein precipitation.

-

Lipid Extraction: Add 5 mL of MTBE. Cap the tube and vortex for 1 minute. Let stand for 10 minutes at room temperature to ensure thorough extraction.

-

Phase Separation: Add 1.25 mL of LC-MS grade water to induce phase separation. Vortex for 20 seconds.

-

Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes. Three layers will be visible: an upper organic layer (containing lipids), a protein disk in the middle, and a lower aqueous layer.

-

Collection: Carefully transfer the upper organic layer (~5 mL) to a clean glass tube, taking care not to disturb the protein interface.

-

Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 35-40°C.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of a methanol/toluene (9:1, v/v) mixture suitable for LC-MS analysis.[6][11] Vortex and transfer to an autosampler vial.

LLE Workflow Diagram

Caption: Liquid-Liquid Extraction (LLE) workflow for cholesterol β-epoxide.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Purity

This protocol adds a purification step to the LLE, yielding a cleaner extract by removing interfering lipid classes.[4][8] It is highly recommended for applications requiring maximum sensitivity and specificity.

-

Initial Extraction: Perform steps 1-8 from the LLE protocol (4.1) to obtain a dried crude lipid extract.

-

SPE Cartridge Conditioning:

-

Place a 100 mg silica SPE cartridge onto a vacuum manifold.

-

Wash the cartridge with 3 mL of isopropanol.

-

Wash with 3 mL of hexane. Do not let the cartridge go dry.

-

-

Sample Loading:

-

Reconstitute the dried crude extract from step 1 in 500 µL of hexane.

-

Load the entire sample onto the conditioned SPE cartridge. Allow it to flow through by gravity or with gentle vacuum.

-

-

Fractionation and Elution:

-

Wash 1 (Non-polar lipids): Add 3 mL of hexane to the cartridge. This will elute highly non-polar lipids like cholesteryl esters. Discard this fraction.

-

Elution (Target Fraction): Add 4 mL of 30% isopropanol in hexane to the cartridge.[9] This fraction contains cholesterol and cholesterol β-epoxide. Collect this eluate in a clean glass tube.

-

-

Drying and Reconstitution:

-

Evaporate the collected fraction to dryness under a gentle stream of nitrogen at 35-40°C.

-

Reconstitute the purified extract in 100 µL of a methanol/toluene (9:1, v/v) mixture. Vortex and transfer to an autosampler vial for analysis.

-

SPE Workflow Diagram

Caption: Solid-Phase Extraction (SPE) workflow for purifying cholesterol β-epoxide.

Method Validation and Performance Characteristics

A self-validating protocol ensures trustworthiness and reproducibility. The following parameters are key to assessing the performance of the extraction.

| Parameter | Method | Typical Performance | Rationale |

| Extraction Recovery | Compare ISTD signal in extracted samples vs. a neat standard. | 85% - 110%[8] | Measures the efficiency of the extraction process. An ISTD added at the start is crucial for accurate quantification. |

| Reproducibility | Analyze replicate samples (n≥5) and calculate %CV. | < 15% | Demonstrates the precision and consistency of the method. High reproducibility is essential for reliable biomarker studies.[5][12] |

| Matrix Effect | Compare ISTD signal in a post-extraction spiked sample vs. a neat standard. | Minimal with SPE | Assesses signal suppression or enhancement caused by co-eluting plasma components. SPE is superior in minimizing these effects. |

| Analyte Stability | Analyze samples immediately after collection and after freeze-thaw cycles. | Stable with antioxidant[3] | Ensures that the analyte is not degrading during sample storage and processing. Immediate addition of BHT is critical.[3] |

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the extraction of cholesterol β-epoxide from human plasma. The Liquid-Liquid Extraction (LLE) method offers a balance of simplicity and efficiency, making it suitable for high-throughput applications. For studies demanding the highest level of purity and sensitivity, the incorporation of a Solid-Phase Extraction (SPE) step is strongly recommended to minimize matrix interference. The inclusion of an internal standard and an antioxidant at the earliest stage is non-negotiable for achieving accurate, reproducible, and scientifically valid results. Subsequent analysis by sensitive techniques such as LC-MS/MS or GC-MS is required for definitive quantification.[13][14]

References

-

Agilent. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids. Agilent Technologies Application Note. [Link]

-

StudyCorgi. (2023). Synthesis of Cholesterol-Epoxide: Regio- and Stereospecific Epoxidation. Free Essay Example. [Link]

-

Asian Publication Corporation. Determination of Total Cholesterol in Serum by Gas Chromatography-Mass Spectrometry. [Link]

-

National Institutes of Health (NIH). (2021). An Integrated Platform for High-Throughput Extraction and Mass Spectrometry-Based Quantification of Cholesterol and Sphingosine. ACS Omega. [Link]

-

ResearchGate. (2013). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research. [Link]

-

National Institutes of Health (NIH). (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites. [Link]

-

Agilent. LC/MS Method for Comprehensive Analysis of Plasma Lipids. [Link]

-

ResearchGate. (2015). An Efficient Single Phase Method for the Extraction of Plasma Lipids. [Link]

-

PubMed. (2009). Gas chromatographic-mass spectrometric analyses of cholesterol and its precursors in rat plasma as tert-butyldimethylsilyl derivatives. Journal of Chromatography B. [Link]

-

LIPID MAPS. Extraction and Analysis of Sterols in Biological Matrices by High Performance Liquid Chromatography Electrospray Ionization Mass Spectrometry. [Link]

-

National Institutes of Health (NIH). An adhesion-based method for plasma membrane isolation: evaluating cholesterol extraction from cells and their membranes. Analytical Biochemistry. [Link]

-

UQ eSpace. (1971). A solvent system for delipidation of plasma or serum without protein precipitation. Journal of Lipid Research. [Link]

-

National Institutes of Health (NIH). (2013). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research. [Link]

-

National Institutes of Health (NIH). (2015). An Efficient Single Phase Method for the Extraction of Plasma Lipids. Metabolites. [Link]

-

PubMed. (1984). Assay of unesterified cholesterol-5,6-epoxide in human serum by isotope dilution mass spectrometry. Levels in the healthy state and in hyperlipoproteinemia. Biochimica et Biophysica Acta. [Link]

-

ScienceOpen. (2018). Analytical methods for cholesterol quantification. Journal of Food and Drug Analysis. [Link]

-

Agilent. (2019). LC/MS/MS Separation of Cholesterol and Related Sterols in Plasma on an Agilent InfinityLab Poroshell 120 EC-C18 Column. Agilent Technologies Application Note. [Link]

-

PubMed. (1981). and beta-epoxides as obligatory intermediates in the hepatic microsomal metabolism of cholesterol to cholestanetriol. Biochemical and Biophysical Research Communications. [Link]

-

Longdom Publishing. Stability of Cholesterol; Cholesterol-5β,6β-Epoxide. Journal of Analytical & Bioanalytical Techniques. [Link]

-

ResearchGate. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Cholesterol 5b,6b-epoxide = 98 4025-59-6 [sigmaaldrich.com]

- 3. Assay of unesterified cholesterol-5,6-epoxide in human serum by isotope dilution mass spectrometry. Levels in the healthy state and in hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Efficient Single Phase Method for the Extraction of Plasma Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. An Integrated Platform for High-Throughput Extraction and Mass Spectrometry-Based Quantification of Cholesterol and Sphingosine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lipidmaps.org [lipidmaps.org]

- 10. scienceopen.com [scienceopen.com]

- 11. lcms.cz [lcms.cz]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

- 14. agilent.com [agilent.com]

HPLC method for separation of cholesterol alpha and beta epoxides

Application Note & Detailed Protocol

Abstract & Introduction

Cholesterol 5,6-epoxides (5,6-EC) are primary oxysterols formed through non-enzymatic autoxidation (ROS-mediated) or enzymatic pathways. They exist as two distinct diastereomers: 5,6α-epoxycholesterol (α-EC) and 5,6β-epoxycholesterol (β-EC) . These compounds are critical biomarkers for oxidative stress and have been implicated in the pathology of atherosclerosis, breast cancer, and cytotoxicity in myeloma cells.

The Analytical Challenge:

Separating these isomers is non-trivial due to their identical mass (

This guide presents two validated workflows:

-

Normal Phase HPLC (NP-HPLC): The "Gold Standard" for chromatographic resolution of isomers.

-

Reverse Phase LC-MS/MS (RP-LC-MS): A high-sensitivity method for biological matrices.

Mechanistic Insight: Formation & Stability

Understanding the chemistry of 5,6-ECs is prerequisite to successful analysis. The epoxide ring is strained and susceptible to nucleophilic attack, particularly acid-catalyzed hydrolysis.

Figure 1: Oxidation pathway of cholesterol to epoxides and subsequent acid-catalyzed hydrolysis to the triol artifact. Prevention of the final step is critical during sample prep.

Sample Preparation Protocol (Critical)

Objective: Extract oxysterols while preventing ex vivo oxidation and acid hydrolysis.

Reagents:

-

Extraction Solvent: Chloroform:Methanol (2:1 v/v) OR MTBE:Methanol.

-

Antioxidant: Butylated hydroxytoluene (BHT), 50 µg/mL in extraction solvent.

-

Wash Buffer: 0.9% NaCl (Neutral pH).

Workflow:

-

Lysis/Homogenization: Homogenize tissue/cells in Extraction Solvent containing BHT . (BHT is non-negotiable to stop artificial oxidation).

-

Phase Separation: Add 0.2 volumes of saline (0.9% NaCl). Vortex and centrifuge (2000 x g, 5 min).

-

Collection: Collect the lower organic phase (Chloroform) or upper phase (MTBE).

-

Drying: Evaporate under a stream of Nitrogen (

) at <35°C. Do not use heat >40°C. -

Saponification (Optional but Risky):

-

Standard: 1M KOH in EtOH, room temperature, 1 hour (Cold Saponification).

-

Avoid: Hot saponification (60°C+) or acid hydrolysis, as these destroy epoxides.

-

-

Reconstitution: Dissolve residue in Mobile Phase A.

Method A: Normal Phase HPLC (Isomer Resolution Focus)

Application: Best for non-biological samples, food analysis, or when high isomer resolution is required without MS detection (e.g., using ELSD or UV).

| Parameter | Specification |

| Column | Silica (e.g., µ-Porasil, Zorbax Sil, or Nucleosil 5-CN) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Hexane : Isopropanol (97:3 v/v) |

| Flow Rate | 1.0 - 1.5 mL/min (Isocratic) |

| Temperature | 25°C |

| Detection | UV @ 206-210 nm (Low sensitivity) or ELSD (Preferred) |

| Retention | α-EC elutes before β-EC due to steric interaction with silanols. |

Technical Note: Normal phase chromatography utilizes the interaction between the polar hydroxyl group of cholesterol and the silanol groups. The α-epoxide is sterically hindered compared to the β-epoxide, leading to differential retention.

Method B: Reverse Phase LC-MS/MS (Sensitivity Focus)

Application: Biological matrices (Plasma, Cell Culture) requiring picogram-level sensitivity.

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP, Agilent 6400, Thermo Altis).

Ion Source: APCI (Atmospheric Pressure Chemical Ionization) in Positive Mode.

Why APCI? Sterols are neutral lipids and ionize poorly with ESI. APCI provides robust

Chromatographic Conditions

| Parameter | Specification |

| Column | C18 Core-Shell (e.g., Kinetex C18, Poroshell 120 EC-C18) |

| Dimensions | 100 mm x 2.1 mm, 1.7 µm or 2.6 µm |

| Mobile Phase A | Methanol : Water (50:50) + 5mM Ammonium Formate |

| Mobile Phase B | Methanol : Isopropanol (90:10) + 5mM Ammonium Formate |

| Gradient | 0-1 min: 70% B; 1-10 min: Linear to 100% B; Hold 3 min. |

| Flow Rate | 0.3 - 0.4 mL/min |

MS/MS Parameters (MRM)

Cholesterol epoxides readily lose water in the source. We target the dehydrated progenitor ion.

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| 5,6-Epoxycholesterol | 385.3 | 367.3 | 20-25 |

| Cholesterol-d7 (IS) | 393.4 | 375.4 | 20-25 |

Note: α and β isomers are isobaric. They must be distinguished by Retention Time (RT). In this RP system, the more polar isomer typically elutes earlier, though elution order can reverse compared to NP depending on the specific C18 bonding.

Analytical Workflow Diagram

Figure 2: End-to-end analytical workflow emphasizing antioxidant protection (BHT) and specific ionization source (APCI).

Troubleshooting & Quality Control

-

Peak Tailing: Sterols are hydrophobic. Ensure your equilibration time is sufficient (at least 5 column volumes) between runs.

-

Artifact Check: Monitor for Cholestane-triol (

421.4 -

Resolution Loss: If α and β isomers co-elute on C18, lower the column temperature to 20°C or switch to a Phenyl-Hexyl column for alternative selectivity.

References

-

Zerbinati, C. et al. (2017). Improvement of 5,6α-epoxycholesterol, 5,6β-epoxycholesterol recovery for quantification by GC/MS. Chemistry and Physics of Lipids.

-

McDonald, J.G. et al. (2022). A comprehensive method for extraction and quantitative analysis of sterols and secosteroids from human plasma. Journal of Lipid Research.

-

Phenomenex Application Guide. Normal-phase vs. Reversed-phase Chromatography for Steroids.

-

Maerker, G. et al. (1988).[1] Reaction of cholesterol 5,6-epoxides with simulated gastric juice. Lipids.

-

Griffiths, W.J. et al. (2013). Oxysterols: analysis and biological function. Biochemical Society Transactions.

Sources

quantification of cholesterol beta-epoxide using GC-MS

Application Note: High-Fidelity Quantification of Cholesterol 5,6 -Epoxide via GC-MS

Abstract & Scope

Cholesterol 5,6

The Challenge: The quantification of 5,6

The Solution: This protocol details a Cold-Extraction / Solid-Phase Extraction (SPE) / Isotope Dilution GC-MS workflow designed to:

-

Arrest ex vivo oxidation using lipophilic antioxidants.

-

Separate trace oxysterols from the bulk cholesterol matrix prior to GC injection.

-

Quantify using Selected Ion Monitoring (SIM) with high specificity.

Mechanistic Principles & Chemistry

The Artifact Trap

The validity of this assay depends entirely on preventing the conversion of native Cholesterol into "fake" 5,6-Epoxide during the workflow.

Figure 1: The "Artifact Trap." Without BHT and cold processing, native cholesterol generates artificial epoxide signals. Acidic conditions convert the epoxide to the triol.

Derivatization Chemistry

GC-MS requires volatility. We use BSTFA + 1% TMCS to convert the 3

-

Reaction: 5,6

-Epoxycholesterol + BSTFA -

Stability Note: The epoxide ring itself is generally stable to silylation reagents if the reaction is kept anhydrous and pyridine is used as a scavenger.

Pre-Analytical Considerations (Trustworthiness)

-

Antioxidant Blockade: All solvents must contain 0.01% (w/v) Butylated Hydroxytoluene (BHT) . This is non-negotiable.

-

Argon Purging: All evaporation steps must be performed under a stream of Argon (heavier than air), not Nitrogen (lighter than air), to ensure a blanket over the lipid film.

-

Plasticware: Avoid. Use glass-distilled solvents and glass vials with PTFE-lined caps to prevent phthalate contamination which interferes with MS signals.

Detailed Protocol

Materials

-

Internal Standard (IS):

-Cholesterol (Standard) or -

Derivatization Reagent: Sylon BFT (BSTFA + 1% TMCS) + Anhydrous Pyridine (1:1 mix).

-

SPE Cartridges: Aminopropyl (

) silica columns (500 mg).

Step-by-Step Workflow

Step 1: Lysis & Extraction (Folch Method Modified)

-

Sample: Take 100

L plasma or 10 mg tissue homogenate. -

Spike IS: Add 50 ng of Internal Standard (

-Cholesterol). Vortex 10s. -

Lysis: Add 2 mL Chloroform:Methanol (2:1 v/v) containing 0.01% BHT.

-

Agitation: Vortex 1 min, then incubate at 4°C for 30 min (Dark).

-

Phase Separation: Add 0.5 mL 0.9% NaCl. Centrifuge at 3000 x g for 5 min.

-

Collection: Collect the lower organic phase (Chloroform) into a fresh glass vial.

-

Drying: Evaporate to dryness under Argon at Room Temperature (RT). DO NOT HEAT.

Step 2: Solid Phase Extraction (SPE) - The "Cleanup"

Why? To remove the bulk cholesterol which causes peak tailing and source contamination.

-

Conditioning: Wash Aminopropyl column with 4 mL Hexane.

-

Loading: Reconstitute dried sample in 200

L Chloroform, load onto column. -

Elution 1 (Cholesterol Removal): Elute with 4 mL Chloroform:Isopropanol (2:1) .

-

Discard this fraction. (Contains bulk cholesterol).

-

-

Elution 2 (Oxysterol Collection): Elute with 4 mL Methanol containing 2% Acetic Acid .

-

Collect this fraction. (Contains 5,6-epoxides and other polar oxysterols).

-

Note: The acetic acid helps elute polar species but must be removed quickly to prevent ring opening.

-

-

Re-Drying: Immediately evaporate the Methanol fraction to dryness under Argon.

Step 3: Derivatization

-

Reagent Addition: Add 50

L Anhydrous Pyridine + 50 -

Reaction: Flush vial with Argon, cap tightly. Incubate at 60°C for 60 minutes .

-

Critical: Do not exceed 60°C. Higher temps degrade the epoxide.

-

-

Finish: Evaporate reagents under Argon. Reconstitute in 50

L Undecane or Hexane for injection.

GC-MS Acquisition Parameters

Instrument: Agilent 7890/5977 (or equivalent single quadrupole).

| Parameter | Setting | Rationale |

| Inlet | Splitless, 260°C | Maximize sensitivity for trace analytes. |

| Column | DB-5ms or HP-5ms (30m x 0.25mm x 0.25 | Non-polar phase separates |

| Carrier Gas | Helium, 1.0 mL/min (Constant Flow) | Standard optimal velocity. |

| Oven Program | 180°C (1 min) | Slow ramp at the end separates the isomers. |

| Transfer Line | 280°C | Prevent condensation. |

| Source Temp | 230°C | Standard EI source temp. |

| Ionization | Electron Impact (EI), 70 eV | Standard library matching. |

SIM Table (Selected Ion Monitoring)[1]

| Analyte | Retention (Rel) | Target Ion (m/z) | Qualifier Ions (m/z) |

| 1.00 | 465 ( | 372, 357 | |

| 5,6 | ~1.15 | 474 ( | 459 ( |

| 5,6 | ~1.12 | 474 ( | 459 ( |

Note: The

Data Analysis & Validation

Identification Strategy

Since the

-

Run a commercial standard mix of

-epoxycholesterol. -

The

-isomer is usually the minor peak in synthetic standards but can be major in biological samples depending on the oxidation source. -

Quantification Calculation:

Where RF (Response Factor) is determined via a calibration curve (0.1 to 100 ng).

Workflow Visualization

Figure 2: Analytical Workflow. The SPE step is the critical "filter" that enables low-level detection by removing the cholesterol matrix.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Background Epoxide | Ex vivo oxidation. | Check BHT freshness. Ensure Argon is used during drying. |

| Peak Tailing | Active sites in liner. | Change liner to deactivated glass wool. Trim column. |

| Missing Peaks | Moisture in derivatization. | Reagents must be anhydrous. Water kills BSTFA reactions. |

| Triol Peak Appearance | Acidic hydrolysis. | Ensure all acetic acid from SPE is evaporated. Avoid high GC injector temps (>260°C). |

References

-

Gruenke, L. D., et al. (1987). Analysis of cholesterol, cholesterol-5,6-epoxides and cholestane-3 beta,5 alpha,6 beta-triol in nipple aspirates of human breast fluid by gas chromatography/mass spectrometry.[1] Biomedical & Environmental Mass Spectrometry.

-

Dzeletovic, S., et al. (1995). Determination of cholesterol oxidation products in human plasma by isotope dilution-mass spectrometry. Analytical Chemistry.

-

Iuliano, L. (2011). Pathways of cholesterol oxidation via non-enzymatic mechanisms. Chemistry and Physics of Lipids.

-

Griffiths, W. J., et al. (2013). Oxysterols and related sterols: chemical stability and analysis. Biochemical Society Transactions.

LC-MS/MS analysis parameters for cholesterol beta-epoxide detection

Application Note: High-Resolution Quantitation of Cholesterol 5 ,6 -Epoxide by LC-APCI-MS/MS

Abstract & Biological Significance

Cholesterol 5

Analytical Challenge:

-

Isomer Resolution: 5

,6 -

Thermal Instability: Epoxides are thermally labile and prone to rearrangement into 6-ketocholesterol or hydrolysis into triols under acidic conditions or high GC temperatures.

-

Ionization: Neutral sterols ionize poorly in Electrospray Ionization (ESI).

Solution: This protocol utilizes Atmospheric Pressure Chemical Ionization (APCI) in positive mode, which provides robust ionization for underivatized sterols, coupled with high-efficiency C18 chromatography to resolve diastereomers.

Analytical Workflow

The following diagram outlines the critical path from sample extraction to data acquisition, highlighting the "Stop-Oxidation" checkpoints.

Figure 1: Critical workflow for oxysterol analysis. Note the immediate addition of BHT (Butylated hydroxytoluene) to prevent ex vivo oxidation.

Sample Preparation Protocol

Causality: Cholesterol epoxides are sensitive to acid-catalyzed hydrolysis (converting to triols). Therefore, traditional acidic extractions must be avoided. BHT is mandatory to stop the conversion of native cholesterol into artificial epoxides during processing.

Reagents

-

Extraction Solvent: Chloroform:Methanol (2:1 v/v) containing 0.01% BHT.

-

Internal Standard (IS):

-Cholesterol or -

Wash Buffer: 0.9% NaCl in water.

Step-by-Step Methodology

-

Homogenization:

-

Add 10 µL of Internal Standard to 100 µL of plasma or 10 mg tissue.

-

Critical: Incubate for 10 mins to allow IS equilibration with the matrix.

-

-

Liquid-Liquid Extraction (Folch Modified):

-

Add 1.0 mL of Chloroform:Methanol (2:1) with BHT.

-

Vortex vigorously for 30 seconds.

-

Add 200 µL of 0.9% NaCl (induces phase separation).

-

Centrifuge at 3,000 x g for 5 mins at 4°C.

-

-

Collection:

-

Collect the lower organic phase (Chloroform layer).

-

Note: Avoid taking the interphase (proteins).

-

-

Drying:

-

Evaporate to dryness under a gentle stream of Nitrogen at room temperature.

-

Warning: Do not use heat (>30°C) to prevent thermal degradation.

-

-

Reconstitution:

-

Dissolve residue in 100 µL of Methanol . Vortex for 1 min.

-

Transfer to LC vial with low-volume insert.

-

LC-MS/MS Parameters

Chromatographic Conditions

Separation of the 5

| Parameter | Setting | Rationale |

| Column | Kinetex C18 (100 x 2.1 mm, 1.7 µm) | Core-shell technology provides high resolution for isomer separation at lower backpressure. |

| Mobile Phase A | Water + 5mM Ammonium Formate | Ammonium formate promotes ionization in APCI. |

| Mobile Phase B | Methanol + 5mM Ammonium Formate | Methanol is preferred over Acetonitrile for sterol solubility and APCI sensitivity. |

| Flow Rate | 0.4 mL/min | Optimized for APCI nebulization efficiency. |

| Column Temp | 40°C | Maintains reproducible retention times. |

| Injection Vol | 5 - 10 µL |

Gradient Profile:

-

0.0 min: 85% B

-

10.0 min: 95% B

-

12.0 min: 100% B (Wash)

-

14.0 min: 85% B (Re-equilibration)

MS/MS Detection Parameters (APCI)

Unlike ESI, APCI generates ions via gas-phase chemical reactions. For sterols, the dominant precursor is often the dehydrated ion

-

Source: APCI (Positive Mode)

-

Corona Current: 4 - 5 µA

-

Vaporizer Temp: 350°C (High heat needed to volatilize neutral sterols)

-

Nebulizer Gas: 40 psi

-

Drying Gas: 5 L/min at 250°C

MRM Transitions Table:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) |

| 5 | 385.6 | 161.1 | Quantifier | 25 |

| 385.6 | 109.1 | Qualifier | 35 | |

| 385.6 | 95.1 | Qualifier | 40 | |

| 376.4 | 161.1 | Quantifier | 25 |

Note on Precursor Physics: The molecular weight of Cholesterol Epoxide is 402.6. In APCI+, it rapidly loses water (-18) to form the stable carbocation at m/z 385.6. This is the most sensitive target for MRM.

Isomer Separation Logic

The following diagram illustrates the chromatographic behavior required to validate the method. You must run pure standards of both isomers to confirm retention times.

Figure 2: Separation logic. The 'bent' 5

Troubleshooting & QC

-

Ghost Peaks: If you see high levels of epoxides in control samples, check your BHT. Without BHT, cholesterol autoxidizes during the drying step (Step 4 of Sample Prep).

-

Low Sensitivity: Ensure the APCI vaporizer temperature is high enough (>325°C). Sterols must be in the gas phase to be ionized by the corona discharge.

-

Peak Tailing: Oxysterols can stick to active sites. Use a "PEEK-lined" column or ensure the system is passivated with phosphoric acid if tailing persists.

References

-

McDonald, J.G., et al. (2007). "Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry." Journal of Lipid Research.

-

Dzeletovic, S., et al. (1995). "Determination of cholesterol oxidation products in human plasma by isotope dilution-mass spectrometry." Analytical Chemistry.

-

Griffiths, W.J., et al. (2013). "Oxysterols and related esters: chemical stability and analysis." Biochemical and Biophysical Research Communications.

-

LIPID MAPS® Lipidomics Gateway. "Sterol Analysis Protocols."

preparation of cholesterol beta-epoxide stock solutions for cell culture

Application Note: Precision Preparation of Cholesterol 5β,6β-Epoxide Stock Solutions for In Vitro LXR Modulation

Abstract

Cholesterol 5β,6β-epoxide (5,6β-EC) is a biologically active oxysterol derived from the non-radical oxidation of cholesterol.[1][2][3] It functions as a ligand for Liver X Receptors (LXRs) and a modulator of cholesterol homeostasis, while also exhibiting cytotoxicity at elevated concentrations. Its high lipophilicity and specific solubility profile—distinct from other oxysterols—present significant challenges in cell culture applications. This guide provides a standardized, field-validated protocol for preparing, storing, and delivering 5,6β-EC to cells, ensuring experimental reproducibility and preventing common artifacts such as precipitation or solvent-induced toxicity.[3]

Introduction: The Biological & Chemical Context

Why Precision Matters: Inconsistent data in oxysterol research often stems from improper solubilization. 5,6β-EC is not merely a passive lipid; it is a bioactive signaling molecule.[3] It is formed via the oxidation of the cholesterol 5,6-double bond and can be further metabolized by cholesterol-5,6-epoxide hydrolase (ChEH) into cholestane-3,5,6-triol.[3]

-

Mechanism of Action: 5,6β-EC acts as an agonist for LXRα and LXRβ, driving the transcription of genes involved in reverse cholesterol transport (e.g., ABCA1, ABCG1).

-

Stability Warning: Unlike its α-isomer, 5,6β-EC is thermodynamically more stable but remains susceptible to hydrolysis in acidic aqueous environments.[3]

-

Solubility Paradox: While highly lipophilic, 5,6β-EC shows poor solubility in DMSO compared to Ethanol—a critical deviation from standard small-molecule protocols.[3]

Physicochemical Properties & Solubility Data

Table 1: Key Chemical Specifications

| Property | Specification | Notes |

| Compound Name | Cholesterol 5β,6β-epoxide | Synonyms: 5β,6β-Epoxycholesterol |

| CAS Number | 4025-59-6 | Distinct from α-epoxide (1250-95-9) |

| Molecular Weight | 402.65 g/mol | |

| Solubility (Ethanol) | ~20 mg/mL | Recommended Primary Solvent |

| Solubility (DMSO) | ~0.1 mg/mL | NOT Recommended for high-conc.[2][3] stocks |

| Solubility (DMF) | ~2 mg/mL | Alternative, but toxic to some cell lines |

| Aqueous Solubility | < 1 µg/mL | Requires carrier or rapid dispersion |

Critical Insight: Many researchers default to DMSO for stock preparation. For 5,6β-EC, DMSO solubility is insufficient for standard 1000x stocks.[3] Ethanol is the mandatory solvent.

Protocol: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, sterile 10 mM stock solution in Ethanol.

Materials:

-

Absolute Ethanol (anhydrous, ≥99.5%).

-

Glass vials (amber, silanized preferred to minimize lipid adsorption).

-

Inert gas source (Argon or Nitrogen).

-

PTFE Syringe Filter (0.22 µm).

Step-by-Step Procedure:

-

Equilibration: Allow the vial of 5,6β-EC to warm to room temperature before opening. This prevents condensation from introducing water, which promotes hydrolysis.

-

Weighing: Weigh approximately 4.03 mg of 5,6β-EC.

-

Calculation:

.[3]

-

-

Solubilization: Add 1.0 mL of Absolute Ethanol .

-

Action: Vortex vigorously for 30 seconds. If particulate remains, sonicate in a water bath at 37°C for 5 minutes. The solution must be perfectly clear.

-

-

Sterilization (Optional but Recommended): Filter through a 0.22 µm PTFE (hydrophobic) syringe filter into a sterile amber glass vial.

-

Note: Do not use Cellulose Acetate filters; ethanol will dissolve the membrane.

-

-

Preservation: Overlay the solution with a gentle stream of Argon or Nitrogen gas for 10-15 seconds to displace oxygen.

-

Storage: Cap tightly. Seal with Parafilm. Store at -20°C (stable for up to 3 months) or -80°C (stable for 1 year).

Protocol: Delivery to Cell Culture (The "Ethanol-Pulse" Method)[3]

Objective: Dilute the hydrophobic stock into aqueous media without precipitation.

Challenge: Direct addition of high-concentration lipid stocks to cold media causes immediate crystallization.[3] The crystals settle on cells, causing physical stress and undefined local concentrations.

Workflow:

-

Pre-warm Media: Ensure cell culture medium (e.g., DMEM + 10% FBS) is at 37°C . Serum proteins (albumin) help solubilize the lipid.

-

Intermediate Dilution (The "Step-Down"):

-

Vehicle Control: Prepare a matching control with 10 µL pure Ethanol in 10 mL medium (0.1% v/v final ethanol).

-

Limit: Maintain final ethanol concentration < 0.5% to avoid solvent toxicity.

-

-

Incubation: Apply to cells immediately.

Visualization: Workflows & Pathways

Figure 1: Preparation & Delivery Workflow

A logical flow ensuring sterility and solubility.

Caption: Step-by-step workflow for the solubilization and sterile handling of Cholesterol 5β,6β-epoxide.

Figure 2: Biological Mechanism (LXR Activation)

The "Why" behind the experiment: 5,6β-EC signaling pathway.[3]

Caption: 5,6β-EC acts as a ligand for LXR, promoting heterodimerization with RXR and gene transcription.[3][7]

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Precipitate in Media | Cold media or too rapid addition.[3] | Pre-warm media to 37°C. Vortex media while adding stock dropwise. |

| Cloudy Stock Solution | Water contamination or saturation. | Use anhydrous ethanol. Sonicate at 37°C. If persistent, dilute to 5 mM. |

| Cell Detachment | Ethanol toxicity (>1%) or high lipid dose.[3] | Keep ethanol <0.5%. Verify 5,6β-EC concentration (LDH assay recommended). |

| Inconsistent Results | Stock degradation (Hydrolysis).[3] | Check stock age. Epoxides hydrolyze to triols over time. Make fresh monthly. |

Safety & Handling

-

Reactivity: Epoxides are alkylating agents. While sterol epoxides are less reactive than aliphatic ones, handle with gloves and in a fume hood.

-

Disposal: Dispose of as hazardous organic waste.

References

-

Cayman Chemical. 5β,6β-epoxy Cholestanol Product Information.Link[3]

- Source for solubility d

-

Berthier, A., et al. (2004). 5,6-Epoxycholesterol isomers are stable and unreactive toward nucleophiles in the absence of catalyst.[8]Journal of Lipid Research .[1] Link

- Source for stability and reactivity profiles of alpha vs beta isomers.

-

Vales, C.S., et al. (2025). Role of Cholesterol in Modifying the Physical and Stability Properties of Liposomes.MDPI . Link[3]

-

Spann, N.J. & Glass, C.K. (2013). Sterols and oxysterols in immune cell function.Nature Immunology . Link

- Source for LXR biological mechanism.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Cholesterol 5beta,6beta-epoxide (Cholesterol beta-epoxide) | Biochemical Assay Reagents | 4025-59-6 | Invivochem [invivochem.com]

- 4. CHOLESTEROL-5ALPHA,6ALPHA-EPOXIDE | 1250-95-9 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Impact of Oxysterols on Cell Death, Proliferation, and Differentiation Induction: Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Surprising unreactivity of cholesterol-5,6-epoxides towards nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LXR regulation of brain cholesterol: from development to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxysterol sulfates in fluids, cells and tissues: how much do we know about their clinical significance, biological relevance and biophysical implications? - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Oxysterol Quantification in Research

An Application Note and Protocol for the Use of Cholesterol Beta-Epoxide as a Standard in Lipidomics

Oxysterols, the oxidized derivatives of cholesterol, are far more than simple metabolic byproducts. These molecules are potent signaling lipids involved in a host of physiological and pathological processes, including cholesterol homeostasis, inflammation, apoptosis, and the development of atherosclerosis.[1][2] Cholesterol beta-epoxide (specifically, 5β,6β-epoxy-cholestan-3β-ol) is a significant oxysterol formed via the oxidation of cholesterol's 5,6-double bond.[1] Its presence in biological samples is a key indicator of oxidative stress, making its accurate quantification a critical need for researchers in lipidomics, drug discovery, and clinical diagnostics.[2][3]

This guide serves as a detailed application note for researchers, scientists, and drug development professionals on the effective use of cholesterol beta-epoxide as a standard in analytical workflows. We will delve into the rationale for its use, provide detailed protocols for its implementation as an internal standard for related oxysterols, and discuss the necessary steps for robust method validation.

Section 1: Scientific Background & Rationale

The Nature of Cholesterol Beta-Epoxide

Cholesterol beta-epoxide is a derivative of cholesterol featuring a strained three-membered epoxide ring.[3] This functional group makes the molecule thermodynamically reactive yet kinetically stable under physiological conditions.[3] It is formed in vivo through both non-enzymatic radical oxidation and enzymatic pathways, and it exists alongside its stereoisomer, cholesterol alpha-epoxide.[1][3][4]

Table 1: Physicochemical Properties of Cholesterol Beta-Epoxide

| Property | Value | Source(s) |

| Systematic Name | 5β,6β-epoxy-cholestan-3β-ol | [1] |

| CAS Number | 4025-59-6 | [3] |

| Molecular Formula | C₂₇H₄₆O₂ | [5] |

| Average Mass | 402.65 g/mol | [3] |

| Appearance | Crystalline solid | [1] |

| Purity (Commercial) | ≥95% to ≥98% | [1][2] |

| Storage Temperature | -20°C for long-term stability | [1] |

| Solubility | Soluble in Ethanol, Chloroform, DMF, DMSO | [1][5] |

Justification for Use as an Internal Standard

In quantitative mass spectrometry, an ideal internal standard (IS) is a compound that is structurally and physicochemically similar to the analyte of interest but is isotopically or chemically distinct. The IS is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. Its purpose is to correct for variability during sample extraction, derivatization, and analysis.[6][7]

While the gold standard is a stable isotope-labeled version of the analyte, cholesterol beta-epoxide can serve as an effective "class-representative" internal standard for the quantification of other closely related oxysterols (e.g., cholesterol alpha-epoxide, 7-ketocholesterol) for several reasons:

-

Structural Analogy: It shares the same core sterol backbone as other oxysterols, ensuring similar behavior during lipid extraction and chromatographic separation.

-

Ionization Efficiency: Its ionization properties in mass spectrometry (ESI or APCI) are comparable to other oxysterols, which is crucial for accurate relative quantification.[8]

-

Commercial Availability: High-purity cholesterol beta-epoxide is readily available from commercial suppliers, facilitating its adoption in analytical workflows.[1][2][9]

It is critical to note that since cholesterol beta-epoxide is an endogenous compound, this approach is best suited for quantifying other oxysterols.[1] For the quantification of endogenous cholesterol beta-epoxide itself, an isotope-labeled standard (e.g., Cholesterol-d7 β-epoxide) is required.[10]

Section 2: Pre-Analytical Considerations & Standard Preparation

Sourcing, Handling, and Storage

The accuracy of your quantitative data begins with the quality of your standard.

-

Sourcing: Procure cholesterol beta-epoxide from a reputable supplier that provides a Certificate of Analysis (CoA) specifying purity (ideally ≥98%).[2]

-

Handling: Cholesterol beta-epoxide is a powder and should be handled in a fume hood.[5] As an epoxide, it is reactive and should be protected from strong acids, bases, and oxidizing agents.[5] There is some concern that epoxides may have mutagenic potential, so appropriate personal protective equipment (gloves, lab coat, safety glasses) is mandatory.[5]

-

Storage: For long-term stability (≥ 4 years), store the solid standard at -20°C.[1] Once dissolved, stock solutions should also be stored at -20°C in amber glass vials to prevent photodegradation and minimize freeze-thaw cycles.

Protocol: Preparation of Stock and Working Solutions

This protocol provides instructions for preparing a 1 mg/mL stock solution and subsequent working solutions.

Materials:

-

Cholesterol beta-epoxide powder (≥98% purity)

-

Anhydrous Ethanol (200 proof, LC-MS grade)

-

Amber glass volumetric flasks (Class A)

-

Calibrated pipettes

-

Analytical balance

Protocol Steps:

-

Equilibration: Allow the vial of cholesterol beta-epoxide to warm to room temperature for at least 30 minutes before opening to prevent condensation.

-

Weighing: Accurately weigh approximately 1 mg of the powder and record the exact weight.

-

Dissolution: Quantitatively transfer the powder to a 1 mL amber volumetric flask. Add approximately 0.7 mL of anhydrous ethanol and vortex gently until the solid is completely dissolved.

-

Stock Solution (1 mg/mL): Bring the solution to the 1 mL mark with anhydrous ethanol. This is your Stock Solution A .

-

Intermediate Stock (10 µg/mL): Perform a 1:100 dilution of Stock Solution A. Pipette 10 µL of Stock Solution A into a 1 mL volumetric flask and bring to volume with ethanol. This is your Intermediate Stock B .

-

Internal Standard Working Solution (1 µg/mL): Perform a 1:10 dilution of Intermediate Stock B. Pipette 100 µL of Intermediate Stock B into a 1 mL volumetric flask and bring to volume with ethanol. This is your IS Working Solution . This solution will be spiked into your samples.

Section 3: Application Protocol for Oxysterol Quantification

This section outlines a complete workflow for the quantification of oxysterols in human plasma using cholesterol beta-epoxide as an internal standard.

Experimental Workflow Overview

Caption: Workflow for oxysterol quantification using an internal standard.

Materials and Reagents

-

Biological Sample: Human plasma (collected with EDTA)

-

Internal Standard: 1 µg/mL Cholesterol beta-epoxide IS Working Solution

-

Extraction Solvents: Chloroform, Methanol (both LC-MS grade)

-

Wash Solution: 0.9% NaCl solution in ultrapure water

-

Antioxidant: Butylated hydroxytoluene (BHT) solution (1 mg/mL in methanol)

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% Formic Acid

-

LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

Step-by-Step Protocol

-